molecular formula C8H8F3NO B3026923 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol CAS No. 1187930-88-6

4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol

Cat. No.: B3026923
CAS No.: 1187930-88-6
M. Wt: 191.15
InChI Key: XIBJQYMKBQZQPP-ZETCQYMHSA-N
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Description

4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenol group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Scientific Research Applications

4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . Without more specific information, it’s difficult to provide an accurate mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenol and trifluoroacetaldehyde.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1S)-1-amino-2,2,2-trifluoroethyl]-2-methylphenol
  • 4-[(1S)-1-amino-2,2,2-trifluoroethyl]-2,6-difluorophenol

Uniqueness

4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)7(12)5-1-3-6(13)4-2-5/h1-4,7,13H,12H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBJQYMKBQZQPP-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264382
Record name 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-88-6
Record name 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1S)-1-Amino-2,2,2-trifluoroethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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